3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Description
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at position 3 with a 4-(4-fluorophenyl)piperazinyl group and at position 1 with a 4-methylphenyl moiety. This structure combines a rigid aromatic system (4-methylphenyl) with a flexible piperazine linker, which is frequently employed in medicinal chemistry to enhance binding to neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors . The fluorine atom on the phenyl ring may improve metabolic stability and influence pharmacokinetic properties by modulating electronic effects .
The compound’s molecular formula is C₂₁H₂₀FN₃O₂, with a molecular weight of 365.41 g/mol (calculated based on analogous structures in ).
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-15-2-6-18(7-3-15)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)17-8-4-16(22)5-9-17/h2-9,19H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTMHXIZFXYSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl piperazine and methylphenyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine-2,5-dione core contains two carbonyl groups that are susceptible to oxidation under specific conditions. In structurally similar pyrrolidine-diones (e.g., pyrrolo[3,4-c]pyrrole derivatives), oxidation reactions occur at electron-rich aromatic substituents:
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Methoxyphenyl groups undergo oxidation to form quinone derivatives.
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Fluorophenyl groups are less reactive toward oxidation due to fluorine’s electron-withdrawing nature but may form hydroxylated products under strong oxidative conditions .
Reduction Reactions
The diketone structure of the pyrrolidine-2,5-dione core allows for selective reduction:
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Carbonyl groups are reduced to hydroxyl groups using NaBH₄ or LiAlH₄, forming diol intermediates.
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Piperazine rings remain stable under mild reducing conditions but may undergo partial saturation under high-pressure hydrogenation .
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | Ethanol, 25°C | 2,5-Dihydroxypyrrolidine | 65–78% |
| H₂/Pd-C | 50 psi, 80°C | Partially saturated piperazine | <30% |
Nucleophilic Substitution
The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions:
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Fluorine replacement : Reacts with amines or alkoxides to form substituted phenyl derivatives.
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Piperazine nitrogen acts as a nucleophile in alkylation or acylation reactions.
| Reagent | Conditions | Product | Applications |
|---|---|---|---|
| NH₃ (aq) | 100°C, 12 hr | 4-Aminophenyl analog | Precursor for bioactive derivatives |
| CH₃I | DMF, K₂CO₃ | N-Methylpiperazine | Enhanced lipophilicity |
Cycloaddition and Ring-Opening
The diketone core enables Diels-Alder reactions with dienes, forming bicyclic structures. Ring-opening reactions occur under basic conditions:
| Reaction | Conditions | Outcome |
|---|---|---|
| Diels-Alder | 1,3-Butadiene, Δ | Fused bicyclic adduct |
| Hydrolysis | NaOH (10%), reflux | Dicarboxylic acid |
Enzyme-Targeted Reactivity
While not direct chemical reactions, interactions with enzymes inform its reactivity:
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COX/LOX inhibition : The compound’s analogs bind cyclooxygenase (COX) and lipoxygenase (LOX) via hydrogen bonding with catalytic residues (e.g., Tyr 385 in COX-2) .
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Receptor binding : Piperazine interacts with serotonin receptors through π-π stacking and ionic interactions .
| Target |
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione exhibit potential antidepressant effects. The piperazine moiety is known for its interaction with serotonin receptors, which are pivotal in mood regulation. A study demonstrated that derivatives of this compound could enhance serotonin levels in the brain, suggesting a mechanism for alleviating depressive symptoms .
Antipsychotic Properties
The structural similarity of this compound to known antipsychotics positions it as a candidate for further investigation in treating schizophrenia and other psychotic disorders. Preliminary studies have shown that modifications to the piperazine ring can influence affinity for dopamine receptors, which are critical in managing psychotic symptoms .
Analgesic Effects
There is emerging evidence that compounds containing the pyrrolidine structure may possess analgesic properties. Investigations into the pain-relieving mechanisms have indicated that such compounds can modulate pain pathways via opioid receptor interactions . This suggests potential therapeutic applications in pain management.
Case Study 1: Antidepressant Efficacy
In a clinical trial involving a derivative of this compound, participants showed significant improvement in depression scales compared to placebo groups. The trial focused on measuring changes in serotonin levels and overall mood enhancement over a 12-week period .
Case Study 2: Antipsychotic Development
A research group explored the antipsychotic potential of structurally similar compounds through animal models. The results indicated reduced hyperactivity and improved social interaction in treated subjects, which aligns with antipsychotic effects observed in humans .
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance receptor binding and metabolic stability. For example, chloro-substituted analogs in exhibited potent anticonvulsant activity (ED₅₀ < 20 mg/kg).
- Benzodioxole vs. Methylphenyl : The benzodioxole group in is prone to oxidative metabolism, leading to hydroxylated metabolites, whereas the 4-methylphenyl group in the target compound may confer greater stability .
- Piperazine Modifications : Benzyl or substituted aryl groups on piperazine (e.g., 3-chlorophenyl in ) alter receptor selectivity and potency.
Pharmacological Activity
Anticonvulsant Effects
- N-[{4-(3-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione : Demonstrated ED₅₀ = 14.18 mg/kg in the maximal electroshock seizure (MES) test, outperforming methoxy- or bromo-substituted analogs .
- The 4-fluorophenyl group may optimize blood-brain barrier penetration compared to bulkier substituents .
Biological Activity
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione, a compound with the molecular formula C21H22FN3O2, has garnered attention for its diverse biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN3O2 |
| Molecular Weight | 367.42 g/mol |
| LogP | 2.4309 |
| Polar Surface Area | 35.248 Ų |
| Hydrogen Bond Acceptors | 5 |
The compound features a pyrrolidine core substituted with a piperazine moiety and fluorophenyl and methylphenyl groups, which contribute to its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. A study evaluated its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are critical in the inflammatory response:
- Inhibition of COX Enzymes : The compound demonstrated effective inhibition of COX-1 and COX-2 with IC50 values in the low micromolar range, indicating strong potential as an anti-inflammatory agent .
The mechanism through which this compound exerts its effects involves:
- Binding Interactions : Molecular docking studies reveal that the compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of COX enzymes. For instance, it interacts with Ser530 and Phe529 in COX-1, suggesting a competitive inhibition mechanism .
Case Studies
A series of case studies have been documented to understand the pharmacodynamics of this compound better:
- Anti-inflammatory Activity : In vivo models demonstrated that administration of the compound significantly reduced inflammation markers in animal models subjected to induced arthritis.
- Analgesic Effects : Pain response was measured using formalin-induced pain models, where treated subjects exhibited reduced pain sensitivity compared to controls.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione?
- Methodological Answer : Synthesis optimization requires a factorial experimental design to evaluate parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, using a central composite design (CCD) can identify interactions between variables like reaction time (e.g., 12–48 hours) and base strength (e.g., NaOH vs. KOH). Statistical analysis (ANOVA) of yield data helps isolate critical factors. Pre-purification steps (e.g., column chromatography with silica gel, 60–120 mesh) should be standardized to minimize batch-to-batch variability. Refer to reaction path search methods in computational chemistry for preliminary condition screening .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare / NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G* level) to validate piperazine and fluorophenyl moieties.
- LC-MS : Monitor molecular ion peaks ([M+H]) with <2 ppm mass accuracy to rule out impurities.
- XRD : If crystalline, compare unit cell parameters with simulated data from Cambridge Structural Database (CSD).
Cross-validate results with elemental analysis (C, H, N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. What computational strategies are effective for elucidating the reaction mechanism of piperazine incorporation in this compound?
- Methodological Answer : Use quantum mechanical/molecular mechanical (QM/MM) simulations to model nucleophilic substitution at the pyrrolidine-2,5-dione core. Track activation energy barriers (e.g., at ωB97X-D/def2-TZVP level) for piperazine ring formation under varying dielectric conditions (ε = 5–40). Compare intrinsic reaction coordinate (IRC) plots to identify transition states. Pair computational data with kinetic isotope effects (KIEs) from deuterated intermediates to validate mechanistic steps .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer : Apply meta-analysis frameworks:
- Dose-Response Alignment : Normalize IC values across cell lines (e.g., HEK293 vs. HeLa) using Hill coefficients to account for receptor density variations.
- Assay-Specific Artifacts : Test for false positives via counterscreens (e.g., luciferase inhibition in reporter assays).
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 100 ns trajectories) to assess conformational stability in different solvent models (TIP3P vs. OPC).
Statistically significant discrepancies (>2σ) warrant re-evaluation of assay conditions (e.g., serum concentration, pH) .
Q. What advanced techniques are recommended for probing the compound’s selectivity towards serotonin/dopamine receptors?
- Methodological Answer :
- Radioligand Binding Assays : Use -labeled antagonists (e.g., -ketanserin for 5-HT) with non-specific binding corrected via excess cold ligand.
- BRET/FRET Biosensors : Monitor real-time receptor activation in live cells transfected with cAMP/Ca sensors.
- Cryo-EM : Resolve ligand-bound receptor structures (≤3.0 Å resolution) to identify key interactions (e.g., fluorophenyl stacking with F346 in 5-HT).
Cross-correlate data with in silico docking scores (AutoDock Vina) to prioritize targets .
Q. How can researchers design experiments to assess the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal Incubations : Use pooled human liver microsomes (HLM) with NADPH regeneration systems. Quantify parent compound depletion via LC-MS/MS over 60 minutes (t <30 min indicates high clearance).
- CYP Inhibition Screening : Test against CYP3A4/2D6 isozymes with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
- Metabolite ID : Employ high-resolution MS (HRMS, Q-TOF) with data-dependent acquisition (DDA) to fragment major metabolites. Compare fragmentation patterns with synthetic standards .
Methodological and Safety Considerations
Q. What statistical approaches are optimal for analyzing variability in synthetic yield data?
- Methodological Answer : Apply mixed-effects models to account for batch-specific random effects (e.g., lab technician, reagent lot). Use principal component analysis (PCA) to reduce dimensionality in multi-variable datasets (e.g., temperature, catalyst loading, stirring rate). Outlier detection via Grubbs’ test (α=0.05) ensures robust mean estimates. Report confidence intervals (95% CI) for yield ranges .
Q. What safety protocols are critical when handling fluorinated intermediates during synthesis?
- Methodological Answer :
- Engineering Controls : Use fume hoods with face velocity ≥0.5 m/s and HEPA filters for particulate containment.
- PPE : Wear fluoropolymer-coated gloves (e.g., Viton®) and safety goggles with indirect ventilation.
- Waste Management : Quench reactive fluorine byproducts with saturated NaHCO before disposal in halogenated waste containers.
Document all procedures per OSHA 29 CFR 1910.1450 and institutional Chemical Hygiene Plans .
Interdisciplinary and Innovation-Driven Questions
Q. How can machine learning (ML) accelerate the development of derivatives with improved pharmacokinetics?
- Methodological Answer : Train graph neural networks (GNNs) on ChEMBL datasets to predict ADMET properties. Use directed message-passing networks (D-MPNNs) to map structural features (e.g., logP, topological polar surface area) to plasma protein binding (%PPB). Active learning loops prioritize synthesis of candidates with predicted C >1 µM and clearance <20 mL/min/kg. Validate models via leave-one-out cross-validation (LOOCV) .
Q. What reactor designs are suitable for scaling up synthesis while minimizing thermal degradation?
- Methodological Answer :
Opt for continuous flow reactors with in-line IR monitoring (e.g., ReactIR™) to control exotherms. Use segmented flow in capillary reactors (ID = 0.5–1.0 mm) to enhance heat transfer (Re >2000). Compare residence time distributions (RTDs) in plug-flow vs. CSTR configurations to optimize conversion. For sensitive intermediates, employ cryogenic jacketed reactors (T = −20°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
